![molecular formula C18H21NO B1680856 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine CAS No. 262451-89-8](/img/structure/B1680856.png)
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine
Overview
Description
“1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor that suppresses LTB4 production . It has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease and psoriasis .
Molecular Structure Analysis
The molecular formula of “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is C18H21NO . It has a molecular weight of 267.37 . The SMILES string representation of the molecule isC1CCN(C1)CCOc2ccc(cc2)-c3ccccc3 . Physical And Chemical Properties Analysis
The compound is a solid with an off-white color . It has a melting point of 58-60 °C . It is soluble in DMSO at 22 mg/mL .Scientific Research Applications
Inhibition of Leukotriene A4 (LTA4) Hydrolase
SC-22716 has been identified as a potent inhibitor of LTA4 hydrolase . This enzyme is the rate-limiting step for the production of Leukotriene B4 (LTB4), a pro-inflammatory mediator . By inhibiting this enzyme, SC-22716 can suppress the production of LTB4 .
Treatment of Inflammatory Diseases
Due to its ability to inhibit LTB4 production, SC-22716 has potential applications in the treatment of various inflammatory diseases. These include inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis, gout, and inflammatory lung diseases such as asthma .
Structure-Activity Relationship (SAR) Studies
SC-22716 has been used in SAR studies to identify novel inhibitors of LTA4 hydrolase . These studies have led to the identification of several potent inhibitors, some of which have demonstrated good oral activity in a mouse ex vivo whole blood assay .
Inhibition of Human Neutrophil Activities
LTB4, the production of which is inhibited by SC-22716, is a potent stimulant of human neutrophils. It induces chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells . Therefore, SC-22716 may have potential applications in controlling these neutrophil activities.
Pharmacological Targeting
SC-22716 acts as a potent, competitive, and reversible inhibitor of the hydrolase and peptidase activities of human LTA4 hydrolase . This makes it an attractive pharmacological target for the development of therapeutic agents aimed at suppressing LTB4 production .
Chemical Lead in Drug Discovery
SC-22716 was identified as a primary chemical lead in the Monsanto Structure-Activity Screening Program . It was found to be a potent, competitive, reversible inhibitor of both the hydrolase and peptidase activity of human LTA4 hydrolase .
Mechanism of Action
Target of Action
The primary target of SC 22716 is Leukotriene A4 (LTA4) hydrolase , a 69 kDa zinc-containing enzyme . It plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a pro-inflammatory mediator .
Mode of Action
SC 22716 acts as a potent, competitive, and reversible inhibitor of the hydrolase and peptidase activities of human LTA4 hydrolase . By inhibiting LTA4 hydrolase, SC 22716 suppresses the production of LTB4 .
Biochemical Pathways
The action of LTA4 hydrolase is the rate-limiting step for LTB4 production . LTB4 is a 5-lipoxygenase (5-LO)-derived metabolite of arachidonic acid, synthesized by various cell types, including eosinophils, neutrophils, and macrophages . By inhibiting LTA4 hydrolase, SC 22716 preferentially blocks the formation of LTB4 .
Result of Action
The inhibition of LTA4 hydrolase by SC 22716 leads to the suppression of LTB4 production . LTB4 is a potent stimulant of human neutrophils, inducing chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells . Therefore, the suppression of LTB4 production may alleviate these inflammatory responses.
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGRVAJRGZDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438298 | |
| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
CAS RN |
262451-89-8 | |
| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



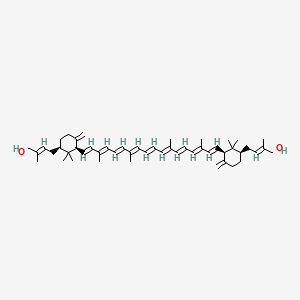





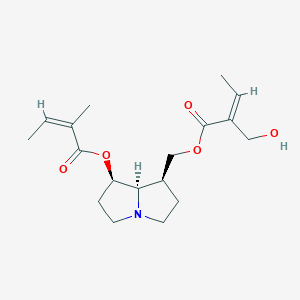


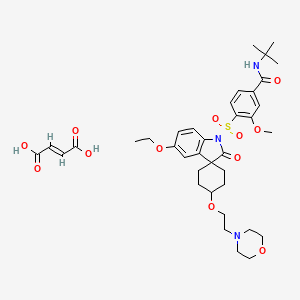
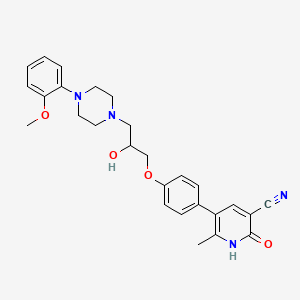
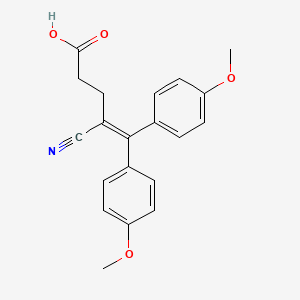

![But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1680795.png)